

# Part 1: Core Compound Profile and Physicochemical Properties

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## Compound of Interest

**Compound Name:** 2-(4-methyl-5-thiazolyl)Benzonitrile

**Cat. No.:** B13925279

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Accurate identification and understanding of a compound's physical and chemical properties are fundamental to any research and development endeavor. 4-(4-methyl-5-thiazolyl)benzonitrile is a solid material under standard conditions, and its key identifiers and properties are summarized below.

## Key Compound Identifiers

Identifier	Value	Source(s)
CAS Number	122957-57-7	[4][5][6]
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> S	[4][5]
Molecular Weight	200.26 g/mol	[4][6]
Synonyms	5-(4-Cyanophenyl)-4-methylthiazole, 4-(4-Methylthiazole-5-yl)benzotrile	[7]
InChI Key	REUDLMVWBUGLDA-UHFFFAOYSA-N	[6][7]
SMILES	<chem>N#CC1=CC=C(C2=C(N=CS2)C)C=C1</chem>	[4]

## Physicochemical and Computational Data

Property	Value	Source(s)
Physical Form	Solid	[6]
Purity	≥97%	[4]
Topological Polar Surface Area (TPSA)	36.68 Å <sup>2</sup>	[4]
logP (Octanol/Water Partition Coeff.)	2.9902	[4]
Hydrogen Bond Acceptors	3	[4]
Hydrogen Bond Donors	0	[4]
Rotatable Bonds	1	[4]

## Part 2: Synthesis Strategies and Methodologies

The synthesis of substituted thiazoles is a well-established field in organic chemistry. While multiple routes can be envisioned for the creation of 4-(4-methyl-5-thiazolyl)benzotrile, the most common and versatile methods involve the construction of the thiazole ring from acyclic

precursors. The Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an  $\alpha$ -haloketone, remains a foundational and reliable method.

A plausible synthetic pathway to the target molecule would involve the reaction of a thioamide with an appropriately substituted  $\alpha$ -halocarbonyl compound. The nitrile moiety can either be present on one of the starting materials or introduced in a subsequent step via functional group transformation.

## General Experimental Protocol: Thiazole Ring Formation

The following protocol outlines a representative, multi-step synthesis for a substituted thiazole derivative, based on established chemical principles. This serves as an illustrative workflow for researchers.

### Step 1: Bromination of the Ketone

- **Rationale:** To activate the  $\alpha$ -carbon for nucleophilic attack by the thioamide sulfur.
- **Procedure:** Dissolve 4-acetylbenzotrile (1 equivalent) in glacial acetic acid. Add bromine (1 equivalent) dropwise at room temperature with stirring. The reaction progress can be monitored by TLC. After completion, the reaction mixture is poured into ice water, and the precipitated  $\alpha$ -bromo-4-acetylbenzotrile is filtered, washed, and dried.

### Step 2: Thiazole Ring Condensation (Hantzsch Synthesis)

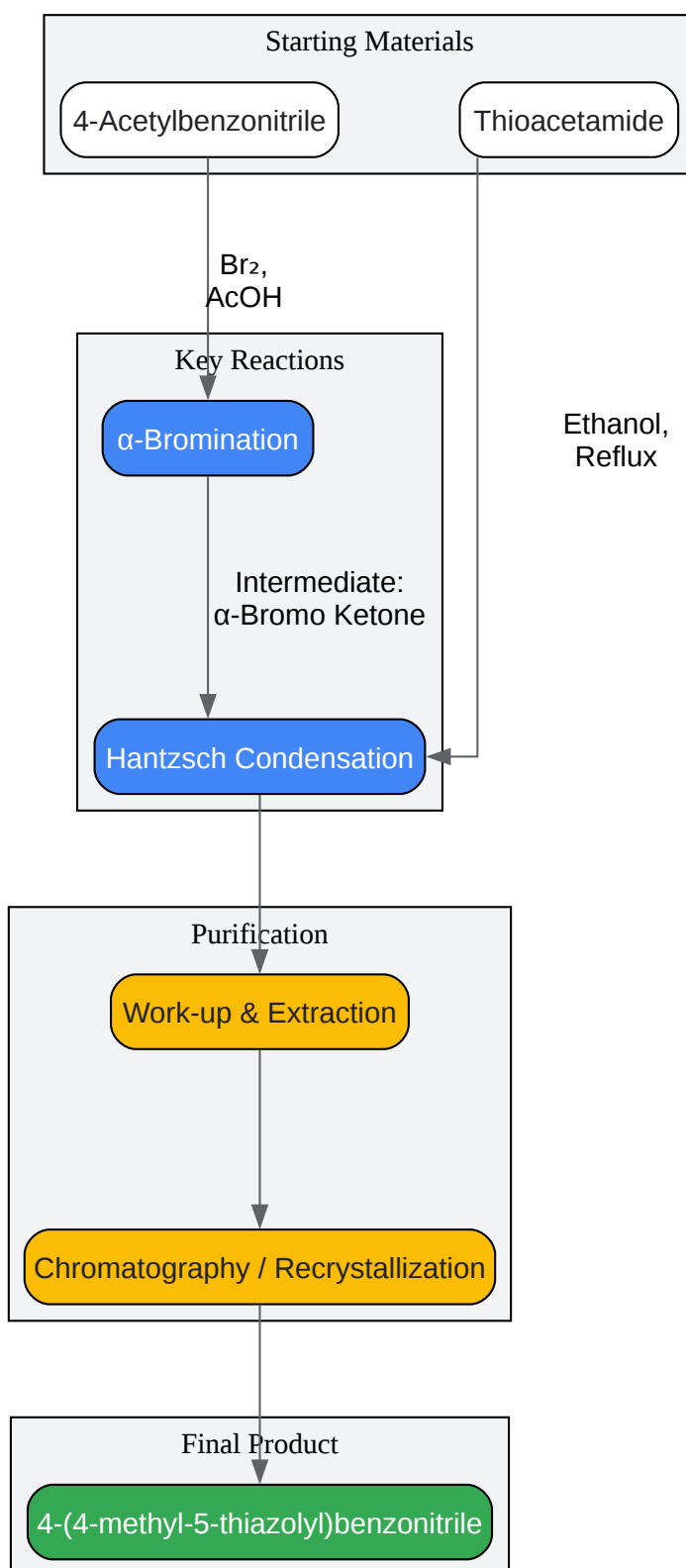
- **Rationale:** The core condensation reaction between the thioamide and the  $\alpha$ -haloketone to form the thiazole ring.
- **Procedure:** Dissolve thioacetamide (1 equivalent) in anhydrous ethanol. Add the  $\alpha$ -bromo-4-acetylbenzotrile (1 equivalent) to the solution. Heat the mixture to reflux for 4-6 hours. The formation of the thiazole product is monitored by TLC.

### Step 3: Work-up and Purification

- **Rationale:** To isolate and purify the final product from reaction byproducts and unreacted starting materials.

- Procedure: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure 4-(4-methyl-5-thiazolyl)benzotrile.

## Synthesis Workflow Diagram



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Caption: A generalized workflow for the synthesis of 4-(4-methyl-5-thiazolyl)benzotrile.

## Part 3: Applications in Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a versatile scaffold that has been extensively explored in the development of new therapeutic agents.[8] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, making them highly valuable for drug design.

- **Anticancer Agents:** Many thiazole-containing compounds have shown potent anticancer activity. For example, the FDA-approved drug Dasatinib, a kinase inhibitor used to treat leukemia, features a prominent thiazole ring.
- **Antimicrobial Activity:** The thiazole ring is a key component of many antibiotics, including Penicillin.[3] Synthetic derivatives continue to be a rich source of new antibacterial and antifungal leads.
- **Anti-inflammatory Properties:** Thiazole derivatives have been developed as potent inhibitors of various inflammatory targets.
- **Role of the Benzonitrile Group:** The benzonitrile moiety in 4-(4-methyl-5-thiazolyl)benzonitrile is also of significant interest. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, allowing for extensive Structure-Activity Relationship (SAR) studies. Furthermore, the nitrile group itself can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target binding affinity.

## Part 4: Safety, Handling, and Storage

Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of the compound. The following information is derived from available safety data sheets.

### GHS Hazard and Precautionary Statements

Category	Code	Statement	Source(s)
Signal Word	Warning	[6]	
Hazard Statements	H301	Toxic if swallowed.	[6]
H315	Causes skin irritation.	[6]	
H319	Causes serious eye irritation.	[6]	
H335	May cause respiratory irritation.	[6]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[6]
P280	Wear protective gloves/eye protection/face protection.	[6]	
P302+P352	IF ON SKIN: Wash with plenty of water.	[6]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6]	

## Recommended Storage and Handling

- Storage: The compound should be stored in a refrigerator (2-8°C).[4][6] Keep the container tightly sealed in a dry and well-ventilated place.
- Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (PPE), including

safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

## Conclusion

4-(4-methyl-5-thiazolyl)benzotrile (CAS: 122957-57-7) is a valuable heterocyclic compound that combines two important pharmacophores: the biologically active thiazole ring and the synthetically versatile benzotrile group. Its well-defined structure and properties make it an attractive building block for medicinal chemists and drug discovery professionals. Understanding its synthesis, physicochemical characteristics, and safety profile is essential for leveraging its full potential in the development of novel therapeutics. This guide provides a foundational technical overview to support such research endeavors.

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